
1-(2-((2-((4-Methylphenyl)amino)phenyl)amino)-2-oxoethyl)pyridinium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-((2-((4-Methylphenyl)amino)phenyl)amino)-2-oxoethyl)pyridinium chloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Mecanismo De Acción
The mechanism of action of 1-(2-((2-((4-Methylphenyl)amino)phenyl)amino)-2-oxoethyl)pyridinium chloride is not fully understood. However, it has been found to inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation. It has also been found to modulate the activity of certain neurotransmitters that are involved in cognitive function and memory.
Biochemical and Physiological Effects:
1-(2-((2-((4-Methylphenyl)amino)phenyl)amino)-2-oxoethyl)pyridinium chloride has been found to exhibit a range of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation. It has also been found to modulate the activity of certain neurotransmitters that are involved in cognitive function and memory. Additionally, it has been found to exhibit antioxidant properties, which may be beneficial in the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2-((2-((4-Methylphenyl)amino)phenyl)amino)-2-oxoethyl)pyridinium chloride has several advantages and limitations for lab experiments. One advantage is that it exhibits anticancer properties and has been studied for its potential use in cancer treatment. Another advantage is that it has been found to exhibit antioxidant properties, which may be beneficial in the treatment of various diseases. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Direcciones Futuras
There are several future directions for the study of 1-(2-((2-((4-Methylphenyl)amino)phenyl)amino)-2-oxoethyl)pyridinium chloride. One direction is to further explore its potential use in cancer treatment and to design experiments to study its effects on cancer cells. Another direction is to investigate its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. Additionally, further studies could be conducted to better understand its mechanism of action and to design experiments to study its effects on various enzymes and neurotransmitters.
Métodos De Síntesis
1-(2-((2-((4-Methylphenyl)amino)phenyl)amino)-2-oxoethyl)pyridinium chloride is synthesized through a multi-step process. The starting material for this synthesis is 4-methylacetophenone, which is reacted with nitrobenzene to form 4-methylacetophenone oxime. This oxime is then reduced to form the corresponding amine, which is further reacted with 2-bromoethylpyridine to form 1-(2-((2-((4-Methylphenyl)amino)phenyl)amino)-2-oxoethyl)pyridinium bromide. The final step involves the reaction of this bromide with hydrochloric acid to form the desired product, 1-(2-((2-((4-Methylphenyl)amino)phenyl)amino)-2-oxoethyl)pyridinium chloride.
Aplicaciones Científicas De Investigación
1-(2-((2-((4-Methylphenyl)amino)phenyl)amino)-2-oxoethyl)pyridinium chloride has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit anticancer properties and has been studied for its potential use in cancer treatment. It has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Propiedades
Número CAS |
129178-31-0 |
|---|---|
Nombre del producto |
1-(2-((2-((4-Methylphenyl)amino)phenyl)amino)-2-oxoethyl)pyridinium chloride |
Fórmula molecular |
C20H21ClN3O- |
Peso molecular |
353.8 g/mol |
Nombre IUPAC |
N-[2-(4-methylanilino)phenyl]-2-pyridin-1-ium-1-ylacetamide;chloride |
InChI |
InChI=1S/C20H19N3O.ClH/c1-16-9-11-17(12-10-16)21-18-7-3-4-8-19(18)22-20(24)15-23-13-5-2-6-14-23;/h2-14,21H,15H2,1H3;1H |
Clave InChI |
HBJJQXPYCMOZKH-UHFFFAOYSA-M |
SMILES |
CC1=CC=C(C=C1)NC2=CC=CC=C2NC(=O)C[N+]3=CC=CC=C3.[Cl-] |
SMILES canónico |
CC1=CC=C(C=C1)NC2=CC=CC=C2NC(=O)C[N+]3=CC=CC=C3.[Cl-] |
Sinónimos |
N-[2-[(4-methylphenyl)amino]phenyl]-2-pyridin-1-yl-acetamide chloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



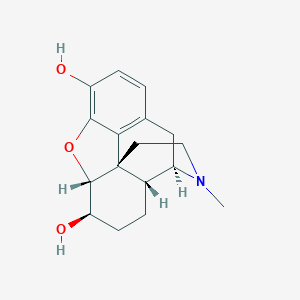
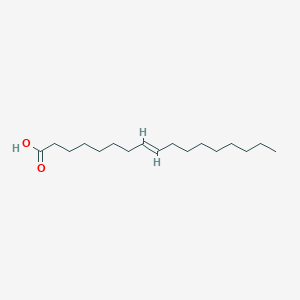
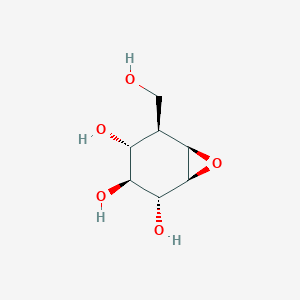
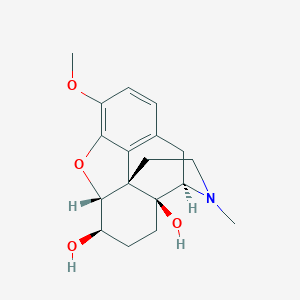

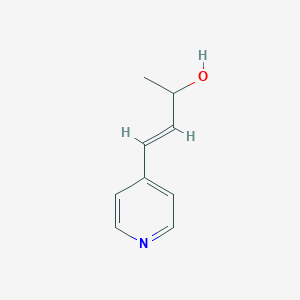
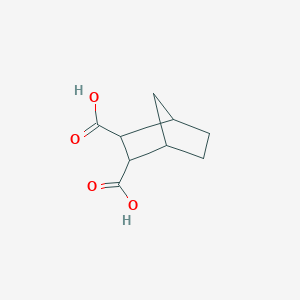
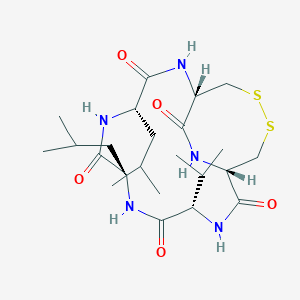
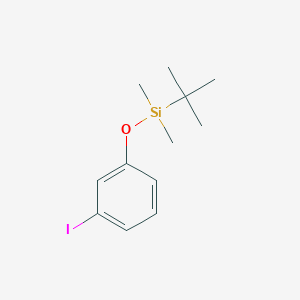




![(8S,9S,10R,13S,14S,17S)-N-tert-butyl-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-17-carboxamide](/img/structure/B163131.png)